Cas no 1540650-76-7 (2-(1-(2-ethylbutyl)piperidin-4-yl)acetic acid)

2-(1-(2-Ethylbutyl)piperidin-4-yl)acetic acid is a piperidine derivative with a carboxylic acid functional group, offering versatility as an intermediate in organic synthesis and pharmaceutical applications. Its structure, featuring a 2-ethylbutyl substituent on the piperidine nitrogen, enhances lipophilicity, potentially improving membrane permeability in bioactive compounds. The acetic acid moiety provides a handle for further derivatization, enabling conjugation or salt formation. This compound is particularly valuable in medicinal chemistry for the development of CNS-targeting agents or modulators of biological pathways. Its well-defined stereochemistry and purity make it suitable for precision research applications. Storage under inert conditions is recommended to maintain stability.
2-(1-(2-ethylbutyl)piperidin-4-yl)acetic acid structure
1540650-76-7 structure
Product Name:2-(1-(2-ethylbutyl)piperidin-4-yl)acetic acid
CAS No:1540650-76-7
MF:C13H25NO2
MW:227.343104124069
CID:5577620
Update Time:2025-06-26

2-(1-(2-ethylbutyl)piperidin-4-yl)acetic acid Chemical and Physical Properties

Names and Identifiers

    • 4-Piperidineacetic acid, 1-(2-ethylbutyl)-
    • 2-(1-(2-Ethylbutyl)piperidin-4-yl)acetic Acid
    • 2-(1-(2-ethylbutyl)piperidin-4-yl)acetic acid
    • Inchi: 1S/C13H25NO2/c1-3-11(4-2)10-14-7-5-12(6-8-14)9-13(15)16/h11-12H,3-10H2,1-2H3,(H,15,16)
    • InChI Key: LFPIRVZJYIETPS-UHFFFAOYSA-N
    • SMILES: N1(CC(CC)CC)CCC(CC(O)=O)CC1

Experimental Properties

  • Density: 0.972±0.06 g/cm3(Predicted)
  • Boiling Point: 342.1±15.0 °C(Predicted)
  • pka: 4.49±0.10(Predicted)

2-(1-(2-ethylbutyl)piperidin-4-yl)acetic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
E162701-100mg
2-(1-(2-Ethylbutyl)piperidin-4-yl)acetic Acid
1540650-76-7
100mg
$ 95.00 2022-06-05
TRC
E162701-500mg
2-(1-(2-Ethylbutyl)piperidin-4-yl)acetic Acid
1540650-76-7
500mg
$ 365.00 2022-06-05
TRC
E162701-1g
2-(1-(2-Ethylbutyl)piperidin-4-yl)acetic Acid
1540650-76-7
1g
$ 570.00 2022-06-05
Life Chemicals
F1907-3262-0.25g
2-(1-(2-ethylbutyl)piperidin-4-yl)acetic acid
1540650-76-7 95%+
0.25g
$361.0 2023-09-07
Life Chemicals
F1907-3262-0.5g
2-(1-(2-ethylbutyl)piperidin-4-yl)acetic acid
1540650-76-7 95%+
0.5g
$380.0 2023-09-07
Life Chemicals
F1907-3262-1g
2-(1-(2-ethylbutyl)piperidin-4-yl)acetic acid
1540650-76-7 95%+
1g
$401.0 2023-09-07
Life Chemicals
F1907-3262-2.5g
2-(1-(2-ethylbutyl)piperidin-4-yl)acetic acid
1540650-76-7 95%+
2.5g
$802.0 2023-09-07
Life Chemicals
F1907-3262-5g
2-(1-(2-ethylbutyl)piperidin-4-yl)acetic acid
1540650-76-7 95%+
5g
$1203.0 2023-09-07
Life Chemicals
F1907-3262-10g
2-(1-(2-ethylbutyl)piperidin-4-yl)acetic acid
1540650-76-7 95%+
10g
$1684.0 2023-09-07

Additional information on 2-(1-(2-ethylbutyl)piperidin-4-yl)acetic acid

Introduction to 2-(1-(2-ethylbutyl)piperidin-4-yl)acetic acid (CAS No. 1540650-76-7)

2-(1-(2-ethylbutyl)piperidin-4-yl)acetic acid, identified by its Chemical Abstracts Service (CAS) number 1540650-76-7, is a compound of significant interest in the field of pharmaceutical chemistry and drug discovery. This molecule, featuring a piperidine core substituted with a 2-ethylbutyl group and an acetic acid moiety, has garnered attention due to its structural features and potential biological activities. The piperidine ring is a common pharmacophore in medicinal chemistry, known for its ability to interact with biological targets such as enzymes and receptors, while the acetic acid side chain can influence solubility and metabolic stability. The specific substitution pattern in 2-(1-(2-ethylbutyl)piperidin-4-yl)acetic acid suggests a tailored design aimed at optimizing pharmacokinetic and pharmacodynamic properties.

The synthesis and characterization of 2-(1-(2-ethylbutyl)piperidin-4-yl)acetic acid involve sophisticated organic chemistry techniques, including nucleophilic substitution reactions and functional group transformations. The introduction of the 2-ethylbutyl group at the 4-position of the piperidine ring requires precise control over reaction conditions to ensure high yield and purity. Advanced spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are employed to confirm the structural integrity of the compound. These analytical techniques provide detailed insights into the molecular structure, ensuring that the synthesized product matches the intended chemical formula and configuration.

In recent years, there has been growing interest in piperidine derivatives as pharmacological agents due to their favorable pharmacokinetic profiles and ability to modulate various biological pathways. 2-(1-(2-ethylbutyl)piperidin-4-yl)acetic acid represents a promising candidate for further exploration in this context. Its structural motif is reminiscent of several approved drugs that target central nervous system (CNS) disorders, inflammatory diseases, and metabolic conditions. The acetic acid moiety, in particular, can serve as a hydrogen bond acceptor or participate in salt formation, which is crucial for drug formulation and bioavailability.

One of the key aspects of evaluating 2-(1-(2-ethylbutyl)piperidin-4-yl)acetic acid is its potential interaction with biological targets. Computational modeling and molecular docking studies have been instrumental in predicting how this compound might bind to specific proteins or enzymes. These studies often reveal insights into binding affinities, binding modes, and potential side effects. For instance, virtual screening campaigns have identified piperidine derivatives as inhibitors of enzymes involved in cancer metabolism or neurotransmitter signaling. While 2-(1-(2-ethylbutyl)piperidin-4-yl)acetic acid has not yet been tested in clinical trials, its structural features suggest it may exhibit similar mechanisms of action.

The pharmaceutical industry has increasingly adopted structure-based drug design approaches to develop novel therapeutics. 2-(1-(2-ethylbutyl)piperidin-4-yl)acetic acid exemplifies how rational molecular design can lead to compounds with enhanced efficacy and reduced toxicity. By modifying key structural elements such as the piperidine ring substitution pattern and the acetic acid side chain, chemists can fine-tune biological activity while maintaining favorable pharmacokinetic properties. This iterative process often involves synthesizing analogs, assessing their potency, selectivity, and toxicity profiles, and refining the structure accordingly.

Recent advancements in biocatalysis have also opened new avenues for the synthesis of complex molecules like 2-(1-(2-ethylbutyl)piperidin-4-yl)acetic acid. Enzyme-mediated reactions offer high selectivity and mild reaction conditions, making them attractive for pharmaceutical applications. For example, transaminase-catalyzed reactions have been used to introduce chiral centers into piperidine derivatives with high enantioselectivity. Such biocatalytic methods align well with green chemistry principles by reducing waste and energy consumption compared to traditional synthetic routes.

The role of 2-(1-(2-ethylbutyl)piperidin-4-ytl)acetic acid in drug discovery extends beyond its potential therapeutic applications. It serves as a valuable scaffold for developing libraries of compounds for high-throughput screening (HTS). HTS platforms allow researchers to rapidly test thousands of molecules for activity against a wide range of biological targets. By incorporating 2-(1-(2-elthylbutul)piperidin-ytl)acetic acid or its derivatives into such screens, scientists can identify novel leads for further development.

In conclusion, 25(1(21 ethybtul)piperidiil42ytl )actie cid (CAS No 1540650767 )is a structurally interesting compound with potential applications in pharmaceutical research Its unique substitution pattern places it within a class of molecules known for their biological activity Further exploration through synthetic chemistry computational modeling and preclinical studies could uncover new therapeutic opportunities This compound underscores the importance of innovative approaches in drug discovery where structural diversity meets functional specificity

Recommended suppliers
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk